1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)-
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Overview
Description
1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- is a chemical compound with the molecular formula C8H4F6O2. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart high electronegativity and steric hindrance. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- typically involves the trifluoromethylation of 1,2-benzenediol. One common method is the radical trifluoromethylation, which uses trifluoromethyl sulfonyl chloride as the trifluoromethylating agent. The reaction is usually carried out under photoredox catalysis conditions, where visible light irradiation facilitates the formation of the trifluoromethyl radical .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to the diol form.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
Oxidation: Quinones
Reduction: 1,2-Benzenediol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- involves its interaction with molecular targets through the trifluoromethyl groups. These groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound can form stable complexes with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups, used in similar applications.
Bistriflimide: Known for its non-coordinating anion properties and used in various chemical reactions.
Uniqueness
1,2-Benzenediol, 3,5-bis((trifluoromethyl)sulfonyl)- is unique due to the presence of both hydroxyl and trifluoromethyl groups, which provide a combination of high reactivity and stability. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
125629-20-1 |
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Molecular Formula |
C8H4F6O6S2 |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
3,5-bis(trifluoromethylsulfonyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H4F6O6S2/c9-7(10,11)21(17,18)3-1-4(15)6(16)5(2-3)22(19,20)8(12,13)14/h1-2,15-16H |
InChI Key |
LLVHQTRLLOAMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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